molecular formula C12H13NO2 B2907500 3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 1340477-34-0

3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2907500
CAS No.: 1340477-34-0
M. Wt: 203.241
InChI Key: GMSGZAPXOBAWPT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-(Dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one is a chromenone derivative characterized by a benzopyran core substituted at position 3 with an (E)-configured dimethylaminomethylidene group. The dimethylamino group imparts electron-donating properties, influencing both electronic distribution and molecular conformation. Structural analyses, such as X-ray crystallography, reveal non-planar arrangements between the benzopyran skeleton and substituents, which may affect intermolecular interactions and binding affinities .

Properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13(2)7-9-8-15-11-6-4-3-5-10(11)12(9)14/h3-7H,8H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSGZAPXOBAWPT-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 4-hydroxycoumarin with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally analogous chromenones with variations in substituent groups, positions, and electronic effects. Key examples include:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
3-[(E)-(Dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one Dimethylaminomethylidene (C3) C₁₂H₁₃NO₂ Electron-donating dimethylamino group; non-planar dihedral angles (~24.96°–49.53°)
(E)-3-(4-Chlorobenzylidene)-2,3-dihydro-4H-chromen-4-one 4-Chlorobenzylidene (C3) C₁₆H₁₁ClO₂ Electron-withdrawing Cl substituent; planar benzylidene moiety
6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one (3h) 2,4-Dimethoxyphenyl (C6) C₁₇H₁₄O₄ Methoxy groups enhance electron density on the chromen core
3-(4-(Dimethylamino)benzyl)-6-methyl-4H-chromen-4-one (4ea) 4-Dimethylaminobenzyl (C3), methyl (C6) C₁₉H₁₉NO₂ Bulky benzyl group; methyl substitution modulates steric effects
7-Hydroxy-8-[(3-methylpiperidinyl)methyl]-4H-chromen-4-one Piperidinylmethyl (C8), hydroxy (C7) C₂₁H₂₃NO₄ Polar hydroxy and basic piperidine groups; enhanced solubility

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., Cl) stabilize the core but reduce nucleophilicity .
  • Steric Influence : Bulky substituents (e.g., benzyl, piperidinylmethyl) introduce steric hindrance, affecting molecular packing and crystal lattice stability .
Physicochemical Properties

Comparative spectral and thermal data highlight substituent-driven variations:

Compound Name Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound Not reported Not explicitly provided; analogous compounds show aromatic protons at 6.5–8.3 ppm
6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one (3h) 119–122 8.29 (d, J = 2 Hz, 1H), 6.59 (d, J = 2.4 Hz, 1H), 3.86 (s, 3H, OCH₃)
4ea 87.0–88.0 8.02 (m, 1H), 7.54 (m, 1H), 7.44 (m, 1H)
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one Not reported 5,7-dihydroxy groups (δ ~12.5 ppm), dimethoxy signals (δ ~3.8 ppm)

Key Observations :

  • Methoxy Groups : Introduce distinct ¹H NMR signals at δ ~3.8–3.9 ppm, with downfield aromatic protons due to electron-donating effects .
  • Thermal Stability : Higher melting points (e.g., 119–122°C for 3h) correlate with crystalline packing facilitated by methoxy substituents .
Conformational Analysis

Dihedral angles between the chromen core and substituents influence molecular geometry:

Compound Name Dihedral Angle (°) Conformation Biological Implications Reference
Target Compound 24.96–49.53 Non-planar, screw-boat Reduced π-π stacking; altered binding affinity
(E)-3-(4-Chlorobenzylidene) derivative ~32.65–156.30 Twisted benzylidene moiety Enhanced steric interactions in crystal packing
3-Methyl-4H-chromen-4-one Planar Flat chromen core Improved stacking interactions with biomolecules

Key Observations :

  • Non-planar conformations (e.g., screw-boat) may reduce intermolecular interactions but improve membrane permeability .
  • Planar structures (e.g., 3-methyl derivative) favor stacking interactions, relevant to DNA intercalation or enzyme inhibition .

Biological Activity

3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one, also known as a dimethylaminomethylidene derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of compounds known as chromones, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{3}

This structure features a chromenone core with a dimethylaminomethylidene substituent, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)62.5 - 125
Escherichia coli100
Enterococcus faecalis125

These results suggest that the compound possesses moderate antibacterial activity, particularly against MRSA and E. coli .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against Candida species. In vitro studies reported the following MIC values:

Fungal Strain MIC (µg/mL)
Candida albicans50 - 100

The compound's ability to inhibit fungal growth indicates its potential as an antifungal agent .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. It exhibited significant free radical scavenging activity in various assays, suggesting its potential role in preventing oxidative stress-related diseases.

The biological activities of this compound are believed to be linked to its ability to interact with cellular targets involved in microbial growth and proliferation. Studies indicate that it may inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent research study conducted on various Schiff base derivatives, including this compound, demonstrated its effectiveness against biofilm formation in MRSA. The study highlighted that the compound significantly reduced biofilm biomass compared to control groups .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with key bacterial enzymes involved in cell wall synthesis. The results indicated a strong interaction with penicillin-binding proteins (PBPs), further elucidating its mechanism of action against bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.